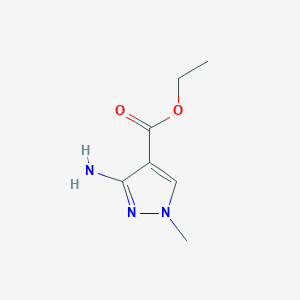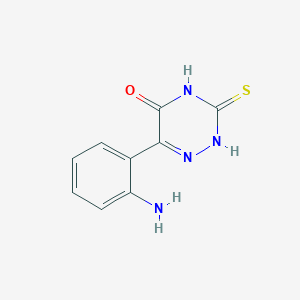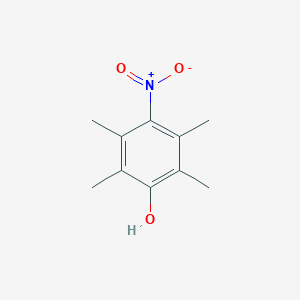
Phenol, 2,3,5,6-tetramethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,3,5,6-tetramethyl-4-nitro-, also known as PNT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline solid that is soluble in organic solvents and is known for its explosive properties.
Mechanism Of Action
The mechanism of action of Phenol, 2,3,5,6-tetramethyl-4-nitro- is not well understood, but it is believed to involve the release of energy through a rapid oxidation-reduction reaction. This reaction generates a large amount of heat and gas, resulting in an explosive reaction.
Biochemical And Physiological Effects
Phenol, 2,3,5,6-tetramethyl-4-nitro- is not known to have any significant biochemical or physiological effects. However, exposure to Phenol, 2,3,5,6-tetramethyl-4-nitro- can cause irritation to the skin, eyes, and respiratory system. Prolonged exposure can lead to more serious health effects.
Advantages And Limitations For Lab Experiments
The main advantage of using Phenol, 2,3,5,6-tetramethyl-4-nitro- in lab experiments is its high-energy output. This makes it an ideal candidate for research in the fields of explosives, materials science, and physics. However, the explosive nature of Phenol, 2,3,5,6-tetramethyl-4-nitro- also poses a significant risk to researchers, and proper safety precautions must be taken when handling this compound.
Future Directions
There are several future directions for research involving Phenol, 2,3,5,6-tetramethyl-4-nitro-. One area of interest is the development of safer and more stable high-energy materials that can replace Phenol, 2,3,5,6-tetramethyl-4-nitro- in explosive applications. Another area of interest is the use of Phenol, 2,3,5,6-tetramethyl-4-nitro- in the development of new materials with unique properties, such as high thermal stability and high electrical conductivity.
In conclusion, Phenol, 2,3,5,6-tetramethyl-4-nitro- is a chemical compound that has been widely used in scientific research due to its unique properties. Its high-energy output makes it an ideal candidate for research in the fields of explosives, materials science, and physics. However, the explosive nature of Phenol, 2,3,5,6-tetramethyl-4-nitro- also poses a significant risk to researchers, and proper safety precautions must be taken when handling this compound. There are several future directions for research involving Phenol, 2,3,5,6-tetramethyl-4-nitro-, including the development of safer and more stable high-energy materials and the use of Phenol, 2,3,5,6-tetramethyl-4-nitro- in the development of new materials with unique properties.
Synthesis Methods
The synthesis of Phenol, 2,3,5,6-tetramethyl-4-nitro- involves the nitration of 2,3,5,6-tetramethylphenol with nitric acid and sulfuric acid. The reaction takes place at a low temperature and is highly exothermic. The resulting product is then purified by recrystallization to obtain pure Phenol, 2,3,5,6-tetramethyl-4-nitro-.
Scientific Research Applications
Phenol, 2,3,5,6-tetramethyl-4-nitro- has been widely used in scientific research as a high-energy explosive material. Its unique properties make it an ideal candidate for research in the fields of chemistry, physics, and materials science. Phenol, 2,3,5,6-tetramethyl-4-nitro- is also used as a reference compound for testing the sensitivity and performance of other explosive materials.
properties
CAS RN |
96251-04-6 |
|---|---|
Product Name |
Phenol, 2,3,5,6-tetramethyl-4-nitro- |
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-4-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-5-7(3)10(12)8(4)6(2)9(5)11(13)14/h12H,1-4H3 |
InChI Key |
SYYSFGBSQBFNSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
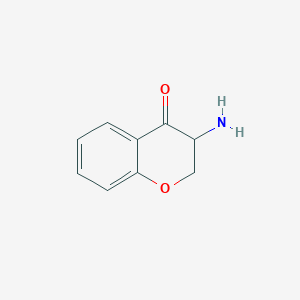
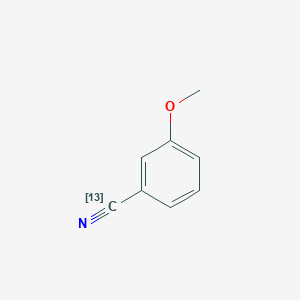
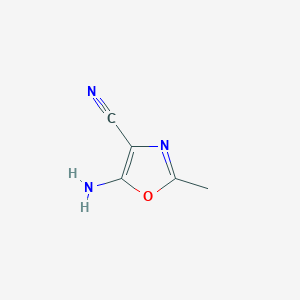
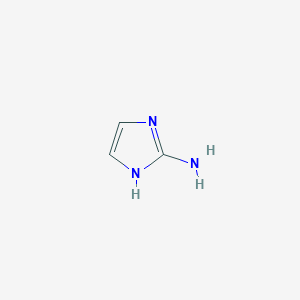
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)
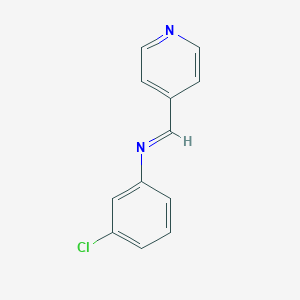
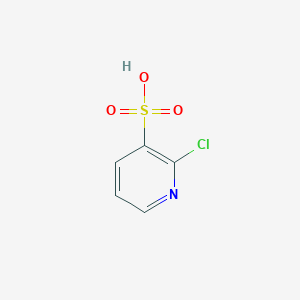
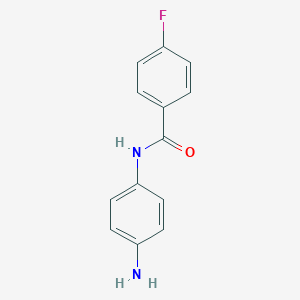

![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)
